molecular formula C7H7ClFN3 B13704631 1-(3-Chloro-2-fluorophenyl)guanidine

1-(3-Chloro-2-fluorophenyl)guanidine

Cat. No.: B13704631
M. Wt: 187.60 g/mol
InChI Key: VMQUDCGXXKTWBN-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-fluorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-fluoroaniline with cyanamide in the presence of a base, such as sodium hydroxide, to form the desired guanidine derivative. The reaction typically proceeds under mild conditions and yields the target compound in good purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-fluorophenyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The guanidine group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylguanidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)guanidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to investigate the biological activity of guanidine derivatives and their interactions with biological targets.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-fluorophenyl)guanidine
  • 1-(4-Chloro-2-fluorophenyl)guanidine
  • 1-(3-Chloro-4-fluorophenyl)guanidine

Uniqueness

1-(3-Chloro-2-fluorophenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7ClFN3

Molecular Weight

187.60 g/mol

IUPAC Name

2-(3-chloro-2-fluorophenyl)guanidine

InChI

InChI=1S/C7H7ClFN3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

VMQUDCGXXKTWBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N=C(N)N

Origin of Product

United States

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